Acryloylproline methyl ester

Description

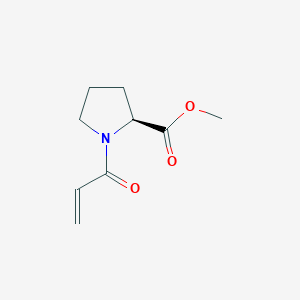

Acryloylproline methyl ester is a synthetic compound derived from the amino acid proline, modified with an acryloyl group and a methyl ester moiety. For instance, "5-Ethenyl-L-proline methyl ester" (Catalog ID: 203) is structurally analogous, suggesting that this compound combines proline's cyclic secondary amine structure with an acryloyl (CH₂=CHCO-) group and a methyl ester (-COOCH₃) . Such modifications enhance its reactivity, making it valuable in peptide synthesis, polymer chemistry, and as a precursor for bioactive molecules.

Properties

CAS No. |

125658-50-6 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.2 g/mol |

IUPAC Name |

methyl (2S)-1-prop-2-enoylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-3-8(11)10-6-4-5-7(10)9(12)13-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1 |

InChI Key |

YIGLRRLMAMUSIO-ZETCQYMHSA-N |

SMILES |

COC(=O)C1CCCN1C(=O)C=C |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)C=C |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C=C |

Other CAS No. |

125658-50-6 |

Synonyms |

A-ProOMe acryloylproline methyl ester acryloylproline methyl ester, (D-Pro)-isomer acryloylproline methyl ester, (L-Pro)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Acryloylproline Methyl Ester : Contains a proline backbone with acryloyl and methyl ester groups. This structure allows for dual reactivity: the acryloyl group participates in polymerization, while the ester enables solubility in organic solvents.

- Methyl Acrylate (C₄H₆O₂): A simpler ester with a linear structure (CH₂=CHCOOCH₃). It lacks the proline moiety but shares the acryloyl group, making it a key monomer in acrylic polymers and adhesives .

- 8-O-Acetylshanzhiside Methyl Ester: A glycoside methyl ester with a triterpenoid core. Unlike this compound, it is used primarily as a reference standard in pharmacological studies due to its complex cyclic structure .

- Sandaracopimaric Acid Methyl Ester: A diterpene methyl ester isolated from plant resins. Its fused ring system contrasts with this compound’s amino acid-derived structure, limiting its application to natural product chemistry .

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.